molecular formula C10H6N2O4 B15032176 (2Z,3Z)-2,3-bis(hydroxyimino)-2,3-dihydronaphthalene-1,4-dione

(2Z,3Z)-2,3-bis(hydroxyimino)-2,3-dihydronaphthalene-1,4-dione

Cat. No.: B15032176
M. Wt: 218.17 g/mol
InChI Key: QINKSSGOYPIIMX-OXAWKVHCSA-N
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Description

(2Z,3Z)-2,3-BIS(HYDROXYIMINO)-1,2,3,4-TETRAHYDRONAPHTHALENE-1,4-DIONE is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of hydroxyimino groups and a tetrahydronaphthalene backbone, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,3Z)-2,3-BIS(HYDROXYIMINO)-1,2,3,4-TETRAHYDRONAPHTHALENE-1,4-DIONE typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of diacetylmonoxime with suitable aromatic amines, followed by cyclization and oxidation steps . The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2Z,3Z)-2,3-BIS(HYDROXYIMINO)-1,2,3,4-TETRAHYDRONAPHTHALENE-1,4-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxime derivatives.

    Reduction: Reduction reactions can convert the hydroxyimino groups to amino groups.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, play a crucial role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxime derivatives, while reduction can produce amino-substituted compounds.

Scientific Research Applications

(2Z,3Z)-2,3-BIS(HYDROXYIMINO)-1,2,3,4-TETRAHYDRONAPHTHALENE-1,4-DIONE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2Z,3Z)-2,3-BIS(HYDROXYIMINO)-1,2,3,4-TETRAHYDRONAPHTHALENE-1,4-DIONE involves its interaction with specific molecular targets and pathways. The hydroxyimino groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. The compound’s ability to chelate metal ions makes it effective in disrupting metal-dependent enzymatic activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (2Z,3Z)-2,3-BIS(HYDROXYIMINO)-1,2,3,4-TETRAHYDRONAPHTHALENE-1,4-DIONE stands out due to its unique tetrahydronaphthalene backbone and the presence of two hydroxyimino groups

Properties

Molecular Formula

C10H6N2O4

Molecular Weight

218.17 g/mol

IUPAC Name

(2Z,3Z)-2,3-bis(hydroxyimino)naphthalene-1,4-dione

InChI

InChI=1S/C10H6N2O4/c13-9-5-3-1-2-4-6(5)10(14)8(12-16)7(9)11-15/h1-4,15-16H/b11-7-,12-8-

InChI Key

QINKSSGOYPIIMX-OXAWKVHCSA-N

Isomeric SMILES

C1=CC=C2C(=O)/C(=N\O)/C(=N/O)/C(=O)C2=C1

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=NO)C(=NO)C2=O

Origin of Product

United States

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